molecular formula C17H15ClN2S B2958169 N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine CAS No. 1022527-31-6

N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine

Cat. No. B2958169
CAS RN: 1022527-31-6
M. Wt: 314.83
InChI Key: APGIPXXPAANMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine” belong to a class of organic compounds known as thiazoles, which are heterocycles with a five-membered C3NS ring. The structure of this compound suggests that it has a thiazole ring substituted with an amine group and two phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would likely show the thiazole ring at the center, with the two phenyl rings and the amine group attached to different carbon atoms of the ring .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. For example, they can react with Grignard reagents to form substituted thiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of an amine group can make the compound basic, and the aromatic rings can contribute to its stability .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and characterization of compounds closely related to N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine have been detailed, with studies focusing on their molecular structure through techniques such as 1H NMR, 13C NMR, FT-IR, and X-ray diffraction. These compounds exhibit potential for further exploration in material science and chemical synthesis due to their unique crystalline structures and intermolecular interactions, as evidenced by research on alkyl-substituted N,4-diphenyl thiazole-2-amines (AfraQuasar A. Nadaf et al., 2019).

Antimicrobial Activities

Studies have also delved into the antimicrobial properties of thiazole derivatives, suggesting their potential as a basis for developing new antimicrobial agents. The synthesis of formazans from Mannich bases of similar compounds has shown moderate activity against various bacterial and fungal strains, indicating a promising avenue for the development of new antimicrobial substances (P. Sah et al., 2014).

Corrosion Inhibition

Another significant application area is in corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have been conducted to evaluate the inhibition performance of thiazole derivatives on iron corrosion, demonstrating their effectiveness in protecting metals from degradation. This research highlights the compound's potential in industrial applications, particularly in extending the lifespan of metal structures and components (S. Kaya et al., 2016).

Molecular Docking and Enzyme Inhibition

The compound and its derivatives have been explored for their enzyme inhibition capabilities, particularly in the context of α-glucosidase and β-glucosidase inhibition. Molecular docking studies suggest that these compounds could be potential candidates for treating diseases related to enzyme dysfunction, further emphasizing the compound's versatility beyond its structural properties (Ayesha Babar et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Thiazoles are found in many pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for a compound like this could include further studies to determine its potential uses. For example, it could be studied for its potential biological activity, given the prevalence of thiazoles in pharmaceuticals .

properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-2-12-7-9-13(10-8-12)16-11-21-17(20-16)19-15-6-4-3-5-14(15)18/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGIPXXPAANMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.